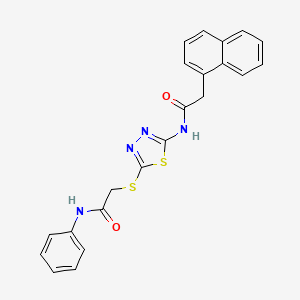
2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O2S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(naphthalen-1-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative featuring a naphthalene moiety and a thiadiazole structure, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, including case studies and detailed evaluations of its efficacy against various cell lines.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit diverse biological activities. The specific compound under study has shown promise in several areas:
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 | |
| 4y | A549 | 0.034 ± 0.008 | |
| Target Compound | MCF-7 | Not specified |
The compound's cytotoxicity was evaluated using the MTT assay, revealing that it could inhibit cell proliferation effectively. The mechanism of action may involve apoptosis induction and modulation of key signaling pathways.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific enzymes and pathways critical for tumor growth. For example:
- Inhibition of Acetylcholinesterase (AChE) : Some studies suggest that thiadiazole derivatives can inhibit AChE, which may contribute to their anticancer effects by altering neurotransmitter dynamics within tumors .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The results indicate notable efficacy against certain bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Target Compound | Xanthomonas oryzae pv. oryzae | 100 µg/mL | |
| Target Compound | Fusarium graminearum | Not specified |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled study, the target compound was administered to MCF-7 cells, resulting in a significant reduction in cell viability at concentrations correlating with the IC50 values noted above. The study also reported morphological changes indicative of apoptosis.
Case Study 2: Antimicrobial Testing Against Xanthomonas spp.
Another study focused on evaluating the antimicrobial potential of the target compound against Xanthomonas species. The results indicated that at a concentration of 100 µg/mL, the compound inhibited bacterial growth significantly compared to control groups.
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c27-19(13-16-9-6-8-15-7-4-5-12-18(15)16)24-21-25-26-22(30-21)29-14-20(28)23-17-10-2-1-3-11-17/h1-12H,13-14H2,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRAAPBLISIRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














